molecular formula C12H10F2O2 B11883928 1-(Difluoromethoxy)-3-methoxynaphthalene

1-(Difluoromethoxy)-3-methoxynaphthalene

Cat. No.: B11883928
M. Wt: 224.20 g/mol
InChI Key: YHOSGNVIFZZIJP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-3-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is through the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. This process can be catalyzed by metals such as palladium or copper under specific reaction conditions . Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(Difluoromethoxy)-3-methoxynaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethoxy)-3-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(Difluoromethoxy)-3-methoxynaphthalene can be compared with other fluorinated naphthalene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(difluoromethoxy)-3-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)16-12(13)14/h2-7,12H,1H3

InChI Key

YHOSGNVIFZZIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)OC(F)F

Origin of Product

United States

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